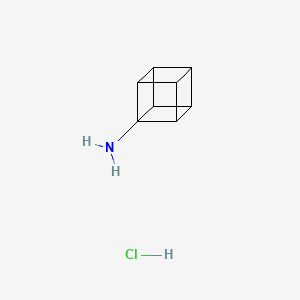

Cuban-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cuban-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N.ClH/c9-8-5-2-1-3(5)7(8)4(1)6(2)8;/h1-7H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJHZWJVQXKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124783-65-9 | |

| Record name | cuban-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to Cuban-1-amine Hydrochloride for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the spectral data for cuban-1-amine hydrochloride (C₈H₁₀ClN), a unique saturated polycyclic amine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating established theoretical principles with practical, field-proven insights, this guide aims to serve as an essential reference for the characterization and utilization of this novel molecular scaffold.

Introduction to this compound

Cuban-1-amine, as its hydrochloride salt, presents a fascinating molecular architecture—a highly strained, cage-like hydrocarbon framework with a primary amine substituent. This rigid structure imparts unique physicochemical properties, making it a valuable building block in the design of new therapeutic agents and advanced materials. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.[1]

The precise three-dimensional arrangement of atoms in the cubane cage offers a novel scaffold for exploring structure-activity relationships in drug design. Understanding its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its role in more complex molecular systems. This guide provides a comprehensive overview of the key spectral features of this compound.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

Due to the high degree of symmetry in the cubane cage, the ¹H NMR spectrum of this compound is expected to be relatively simple. The protons on the cubane cage are chemically equivalent in the unsubstituted parent cubane. The introduction of the amino group breaks some of this symmetry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Broad Singlet | 3H | -N⁺H₃ |

| ~4.2 | Multiplet | 3H | CH adjacent to C-N⁺H₃ |

| ~4.0 | Multiplet | 3H | CH of the opposing face |

| ~3.8 | Multiplet | 1H | Bridgehead CH |

Note: These are predicted values based on the analysis of related cubane derivatives and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and concentration.

Interpretation:

-

-N⁺H₃ Protons: The protons of the ammonium group are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 8.5 and 9.5 ppm. The broadness is due to quadrupolar relaxation of the nitrogen atom and potential exchange with residual water in the solvent.

-

Cubane Cage Protons: The protons on the cubane cage are anticipated to resonate in the range of 3.0-4.5 ppm.[2] The electron-withdrawing effect of the ammonium group will deshield the adjacent methine protons, causing them to appear at a lower field (~4.2 ppm). The protons on the face of the cube opposite the substituent will be least affected and are expected around 4.0 ppm. The unique bridgehead proton will likely have a distinct chemical shift around 3.8 ppm. The complex coupling patterns between these protons will result in multiplets.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~55 - 60 | C-N⁺H₃ |

| ~45 - 50 | CH adjacent to C-N⁺H₃ |

| ~40 - 45 | CH of the opposing face |

| ~35 - 40 | Bridgehead CH |

Note: These are predicted values. The high symmetry of the cubane core will result in a limited number of signals.

Interpretation:

-

C-N⁺H₃ Carbon: The carbon atom directly bonded to the ammonium group is expected to be the most downfield signal in the aliphatic region, likely appearing between 55 and 60 ppm, due to the strong deshielding effect of the nitrogen atom.

-

Cubane Cage Carbons: The remaining carbon atoms of the cubane cage will appear in the range of 35-50 ppm. The carbons adjacent to the substituted carbon will be slightly deshielded compared to the carbons on the opposite face of the cube. Due to the symmetry, only a few distinct signals are expected.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of a deuterated solvent is critical for NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for amine hydrochlorides due to its ability to dissolve ionic compounds and its relatively high boiling point.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Gently agitate the tube to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal peak shape.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard pulse sequences.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Figure 2: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

IR Spectral Data

The IR spectrum of this compound will be characterized by absorptions from the ammonium group (-N⁺H₃) and the strained cubane cage.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | N⁺-H stretching vibrations |

| ~1600 | Medium | Asymmetric N⁺-H bending |

| ~1500 | Medium | Symmetric N⁺-H bending |

| ~3000 | Medium | C-H stretching (cubane cage) |

| ~1230 | Medium | C-C stretching (cubane cage) |

| ~850 | Medium | C-H bending (cubane cage) |

Note: These are predicted values based on typical ranges for primary amine salts and cubane derivatives.

Interpretation:

-

N⁺-H Vibrations: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a primary ammonium salt. This broadness is a result of extensive hydrogen bonding in the solid state. Asymmetric and symmetric N⁺-H bending vibrations are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

-

Cubane Cage Vibrations: The C-H stretching vibrations of the cubane cage are expected to appear around 3000 cm⁻¹. The strained C-C bonds of the cubane framework will give rise to characteristic stretching and bending vibrations, with a notable absorption around 1230 cm⁻¹ and 850 cm⁻¹.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. Potassium bromide is transparent to infrared radiation in the typical analysis range.

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Figure 3: Experimental workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Mass Spectral Data

For this compound, electrospray ionization (ESI) is a suitable technique, as it is a soft ionization method that can generate intact molecular ions of polar and ionic compounds. The spectrum will show the molecular ion of the free amine, [C₈H₉N+H]⁺.

Table 4: Predicted Mass Spectral Data for this compound (ESI-MS)

| m/z | Relative Intensity | Assignment |

| 120.08 | High | [M+H]⁺ (Protonated cuban-1-amine) |

| 104.06 | Moderate | [M+H - NH₃]⁺ (Loss of ammonia) |

| 91.05 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | Low | [C₆H₅]⁺ (Phenyl cation) |

Note: The molecular ion of the free amine (C₈H₉N) has an exact mass of 119.0735. The protonated molecule [M+H]⁺ will have an m/z of approximately 120.08. The fragmentation pattern is predicted based on common fragmentation pathways for caged amines.

Interpretation:

-

Molecular Ion: The base peak in the ESI mass spectrum is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 120.08.[3]

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can provide structural information. A likely fragmentation pathway involves the loss of ammonia (NH₃) to give a fragment at m/z 104.06, corresponding to the cubyl cation. Rearrangement of the cubyl cation can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.05, and further fragmentation could produce the phenyl cation ([C₆H₅]⁺) at m/z 77.04.

Experimental Protocol for ESI-MS Data Acquisition

Rationale: Electrospray ionization is ideal for analyzing polar and ionic compounds like amine hydrochlorides, as it allows for the gentle ionization of the molecule in solution.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

-

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Infuse the sample solution into the ion source at a constant flow rate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation.

-

Figure 4: Experimental workflow for ESI-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural characteristics of this compound. The predicted NMR, IR, and MS data offer a reliable reference for researchers working with this compound. The unique spectral features arising from the strained cubane cage and the primary ammonium group are key identifiers for this molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in the fields of medicinal chemistry and materials science where this compound holds considerable promise.

References

-

PubChem. Cuban-1-amine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Solubility of Cuban-1-amine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of cuban-1-amine hydrochloride in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and the critical factors influencing the dissolution of this unique cage-like amine salt.

Introduction: The Significance of this compound

Cuban-1-amine, a derivative of the highly strained and synthetically challenging cubane, presents a unique three-dimensional scaffold of significant interest in medicinal chemistry and materials science.[1] Its rigid structure offers a distinct advantage in drug design, allowing for precise spatial orientation of pharmacophoric groups. The hydrochloride salt of cuban-1-amine is a common form for its handling and application, making a thorough understanding of its solubility paramount for formulation, reaction optimization, and purification processes.[2][3] This guide aims to equip the scientific community with the foundational knowledge and practical tools to effectively work with this compound.

Theoretical Framework: Principles Governing Solubility in Organic Solvents

The solubility of an ionic compound like this compound in organic solvents is governed by a delicate interplay of intermolecular forces. The overarching principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[4][5] A more nuanced understanding requires consideration of the following factors:

-

Solvent Polarity: The polarity of the solvent is a primary determinant of its ability to dissolve an ionic salt.[4] Highly polar solvents are generally more effective at solvating the ions of the salt, thereby overcoming the lattice energy of the crystal.

-

Hydrogen Bonding: The capacity of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of amine hydrochlorides. Solvents with hydrogen bonding capabilities can interact favorably with both the ammonium cation and the chloride anion.

-

Lattice Energy: The strength of the ionic interactions within the crystal lattice of this compound must be overcome by the energy of solvation for dissolution to occur. The rigid and compact nature of the cubane cage may influence the crystal packing and, consequently, the lattice energy.

-

Steric Hindrance: The bulky cubyl group may present steric challenges for solvent molecules to effectively surround and solvate the ammonium cation, potentially limiting solubility even in some polar solvents.[6]

Predictive Solubility Profile of this compound

While specific experimental data is not extensively available in the public domain, a qualitative prediction of solubility in various organic solvent classes can be inferred from the aforementioned principles.

| Solvent Class | Predicted Solubility | Rationale |

| Protic Polar Solvents (e.g., Methanol, Ethanol) | High | These solvents possess high polarity and are excellent hydrogen bond donors and acceptors, facilitating the solvation of both the ammonium cation and the chloride anion. |

| Aprotic Polar Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents have high dipole moments and can effectively solvate the cation, although their ability to solvate the anion through hydrogen bonding is absent.[7] |

| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | While possessing some polarity, their hydrogen bonding capabilities are limited to being acceptors, and their overall solvating power for ionic salts is generally lower than that of polar aprotic solvents. |

| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low | These solvents have moderate polarity but are poor hydrogen bond donors, limiting their ability to effectively solvate the chloride anion. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low/Insoluble | The lack of polarity and hydrogen bonding capabilities in these solvents makes them incapable of overcoming the lattice energy of the ionic salt.[4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Accurate determination of solubility requires a systematic experimental approach. The following protocol outlines a reliable method for generating quantitative solubility data.

I. Materials and Equipment

-

This compound (purity ≥97%)[2]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system for the free base

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

II. Experimental Workflow

Caption: Workflow for Experimental Solubility Determination.

III. Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by preliminary experiments where concentration is measured at different time points (e.g., 12, 24, 48, and 72 hours).[8][9]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

For enhanced separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine, suspended particles that could lead to an overestimation of solubility.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the calibration range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC or GC (after conversion to the free base).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Experimental Outcomes

Several factors can influence the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: Impurities can affect the solubility of the primary compound. It is essential to use a well-characterized and pure sample of this compound.

-

Temperature Control: The solubility of solids in liquids is often temperature-dependent.[4] Maintaining a constant and accurately known temperature during equilibration is crucial.

-

Equilibration Time: Insufficient equilibration time will result in an underestimation of solubility. The time required to reach equilibrium should be experimentally determined.[8][9]

-

pH of the Medium: For protic solvents, the pH can influence the equilibrium between the amine salt and its free base, thereby affecting solubility.[6][10]

Logical Relationship of Factors Affecting Solubility

Caption: Interplay of Factors Governing Solubility.

Conclusion

This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for the effective application of this unique molecule in drug discovery and materials science. The provided methodologies and insights are intended to serve as a valuable resource for scientists working with this and other challenging amine hydrochloride salts.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9N). Retrieved from [Link]

- Vertex AI Search. (n.d.). Factors affecting solubility.

-

LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane?. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

- 1. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]

- 2. This compound | 124783-65-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for Cuban-1-amine hydrochloride

An In-Depth Technical Guide to the Quantum Chemical Calculation of Cuban-1-amine Hydrochloride

Abstract

The cubane scaffold, a unique and highly strained polycyclic hydrocarbon, has emerged as a fascinating bioisostere for the benzene ring in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure allows for a precise and predictable orientation of substituents, offering novel avenues for rational drug design. This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, a key derivative for further functionalization.[2] We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to understand and predict the properties of this unique molecular entity.

Strategic Foundations: Selecting the Computational Arsenal

The first and most critical phase in any computational study is the selection of an appropriate theoretical framework. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired accuracy for the properties being investigated. For a molecule like this compound, which combines a strained organic cage with an ionic interaction, a multi-faceted approach is required.

The Workhorse: Density Functional Theory (DFT)

For systems of this size, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[3] Unlike more computationally demanding wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties.

-

Expertise in Functional Selection: The choice of the exchange-correlation functional is paramount. For this system, we recommend a hybrid functional, such as B3LYP , which incorporates a portion of exact Hartree-Fock exchange and has a long track record of success for a wide range of organic molecules. An alternative, the meta-hybrid GGA functional M06-2X , is particularly well-suited for systems where non-covalent interactions, such as the crucial N-H···Cl hydrogen bond, are present.[4][5] To account for van der Waals forces, which are critical for accurate energetics and intermolecular interactions, the inclusion of an empirical dispersion correction, such as D3(BJ) , is mandatory.

The Language of Electrons: Choosing the Right Basis Set

-

A Two-Pronged Approach for Efficiency and Accuracy: We advocate for a multi-step optimization strategy.[8]

-

Initial Optimization: For the initial geometry optimization, a Pople-style split-valence basis set like 6-31G(d,p) is sufficient.[9] This set provides a good balance, describing the core and valence electrons with enough flexibility (polarization functions 'd' on heavy atoms and 'p' on hydrogens) to achieve a reasonable initial structure without excessive computational expense.

-

Final Energetics and Property Calculations: For the final, more accurate single-point energy calculations and subsequent property analyses, a larger, more robust basis set is required. The Ahlrichs' "def2" series, specifically def2-TZVP (triple-zeta valence with polarization) , is an excellent choice.[7] Furthermore, when dealing with an anion like chloride, adding diffuse functions is crucial for describing its loosely bound electrons. Therefore, a basis set like def2-TZVPD or augmenting the chosen set with diffuse functions is highly recommended for maximum accuracy.[10]

-

Simulating Reality: The Role of the Solvent

This compound's applications are typically in a biological or solution-phase context. Performing calculations in the gas phase would neglect the profound influence of the solvent on the molecule's geometry and electronic properties.

-

Implicit Solvation Models: For most applications, an implicit solvent model provides a computationally efficient way to account for bulk solvent effects.[11][12] The SMD (Solvation Model based on Density) model is a universal and highly regarded choice.[13] Alternatively, the IEF-PCM (Integral Equation Formalism for the Polarizable Continuum Model) is another robust option.[11][12] Water is the logical choice of solvent for simulating physiological conditions.

The Computational Workflow: A Step-by-Step Protocol

This section details the practical execution of the computational study, from initial structure generation to the final analysis.

Step 1: Molecular Construction

The initial step is to build an approximate 3D structure of this compound. This can be done using any standard molecular building software (e.g., Avogadro, ChemDraw 3D, GaussView).

-

Protocol:

-

Construct the cubane cage (C8H8).[14]

-

Replace one hydrogen atom with an amine group (-NH2) to form Cuban-1-amine.

-

Add a hydrogen to the nitrogen to form the ammonium cation (-NH3+).

-

Place a chloride anion (Cl-) in proximity to the -NH3+ group, at a typical hydrogen-bonding distance (approx. 2.0-2.5 Å) from one of the ammonium hydrogens. This initial placement is crucial for guiding the optimization to the correct minimum.

-

Perform a preliminary, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any egregious bond lengths or atomic clashes.

-

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.[15]

-

Protocol:

-

Create an input file for your chosen quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the charge of the system as 0 (for the neutral ion pair) and the spin multiplicity as 1 (singlet state).

-

Define the level of theory: M062X/6-31G(d,p) with the D3(BJ) dispersion correction.

-

Include the implicit solvent model: SMD(Solvent=Water).

-

Use the keyword for geometry optimization (e.g., Opt).

-

Execute the calculation.

-

-

Self-Validation: The optimization process is complete only when the software reports that it has converged based on strict criteria for residual forces on the atoms and the step size of the last iteration.

Step 3: Frequency Analysis - The Seal of Authenticity

A successful geometry optimization finds a stationary point on the potential energy surface, but this could be an energy minimum or a transition state. A frequency calculation is essential to make this distinction.[16][17]

-

Protocol:

-

Using the optimized geometry from the previous step, set up a new calculation.

-

Use the same level of theory (M062X/6-31G(d,p) D3(BJ) SMD(Water)). Using a different level of theory would invalidate the results.

-

Use the keyword for a frequency calculation (e.g., Freq).

-

Execute the calculation.

-

-

Trustworthiness: The calculation is considered successful and the structure a true minimum if and only if there are zero imaginary frequencies in the output. An imaginary frequency (often printed as a negative number) indicates a transition state, meaning the structure is a maximum along one vibrational coordinate and would spontaneously distort.[15] This calculation also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

Diagram 1: Computational Workflow This diagram outlines the sequential and self-validating protocol for the quantum chemical analysis of this compound.

Caption: A flowchart of the computational protocol.

Deep Dive: Analysis of Molecular and Electronic Properties

With a validated minimum-energy structure, we can now proceed to calculate and analyze the properties that govern the chemistry of this compound. For this stage, it is best practice to use the optimized geometry and perform a new "single-point energy" calculation with the more accurate basis set (e.g., def2-TZVPD) to obtain a higher-quality wavefunction for analysis.

Structural and Energetic Landscape

The optimized geometry provides a wealth of information. Key parameters should be extracted and tabulated for clarity.

Table 1: Selected Optimized Geometric Parameters (Note: These are representative values. Actual results will depend on the exact level of theory.)

| Parameter | Description | Typical Calculated Value |

| r(C-C) | Average C-C bond length in cubane cage | ~1.57 Å |

| r(C-N) | Bond length between cubane and nitrogen | ~1.50 Å |

| r(N-H) | Average N-H bond length in ammonium | ~1.03 Å |

| r(H···Cl) | Hydrogen bond length | ~2.10 Å |

| a(N-H···Cl) | Hydrogen bond angle | ~175° |

| a(C-C-C) | Bond angle within the cubane cage | 90.0° (by definition) |

The most telling feature is the strong, linear hydrogen bond formed between an ammonium proton and the chloride anion, confirming the ionic nature of the interaction.

Unveiling the Electronic Blueprint: NBO Analysis

Natural Bond Orbital (NBO) analysis deconstructs the complex molecular wavefunction into a familiar picture of localized bonds, lone pairs, and atomic charges, providing deep chemical insight.[18][19]

-

Natural Population Analysis (NPA): This method provides atomic charges that are less basis-set dependent than other schemes (e.g., Mulliken). We expect a charge of nearly +1 on the -NH3 group (distributed among N and H atoms) and -1 on the chloride ion.

-

Second-Order Perturbation Theory: This is the most powerful feature of NBO analysis. It quantifies the stabilizing energy of donor-acceptor (or delocalization) interactions.[18][20] The key interaction to analyze is the donation from the lone pairs of the chloride ion (donor) into the antibonding orbitals of the N-H bonds (acceptor).

Table 2: NBO Second-Order Perturbation Analysis of the N-H···Cl Interaction

| Donor NBO (Atom) | Acceptor NBO (Bond) | E(2) (kcal/mol) |

| LP (Cl) | σ*(N-H) | > 5.0 |

The magnitude of the stabilization energy, E(2), provides a quantitative measure of the hydrogen bond strength.

Predicting Chemical Reactivity

Several computational tools allow us to predict how and where the molecule will react.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: For this ion pair, the HOMO is expected to be localized on the chloride anion, representing its available lone pairs for nucleophilic attack.

-

LUMO: The LUMO is likely to be distributed across the antibonding orbitals of the cubane cage and the ammonium group.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity.

-

-

Molecular Electrostatic Potential (MEP) Surface: The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides an intuitive guide to reactive sites.

-

Negative Potential (Red/Yellow): Regions of negative potential, indicating electron richness, will be concentrated around the chloride anion, marking it as the site for electrophilic attack.

-

Positive Potential (Blue): Regions of positive potential, indicating electron deficiency, will be found around the acidic protons of the -NH3+ group, marking them as the sites for nucleophilic attack.

-

-

Conceptual DFT: Quantitative Reactivity Descriptors: This framework provides a set of indices that quantify the reactivity trends suggested by the HOMO/LUMO and MEP analyses.[21][22][23]

Table 3: Global and Local Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Global Descriptors | ||

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape; related to electronegativity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | A measure of the overall electrophilic nature of the molecule. |

| Local Descriptors | ||

| Fukui Function (f+(r)) | ρ(N+1) - ρ(N) | Predicts the site for a nucleophilic attack. |

| Fukui Function (f-(r)) | ρ(N) - ρ(N-1) | Predicts the site for an electrophilic attack. |

Calculating these indices allows for a quantitative comparison of the reactivity of different sites within the molecule and between different molecules.

Diagram 2: Interrelation of Computational Analyses This diagram shows how the validated molecular geometry serves as the foundation for a suite of interconnected analyses that provide a holistic understanding of the molecule's properties.

Caption: The central role of the optimized geometry.

Conclusion

This guide has outlined a robust, multi-step computational protocol for the theoretical investigation of this compound. By employing a carefully selected combination of DFT methods, appropriate basis sets, and solvation models, we can move beyond simple geometry optimization to a deep and quantitative understanding of the molecule's structural, electronic, and reactive properties. The workflow emphasizes self-validation through frequency analysis and leverages advanced techniques like NBO and Conceptual DFT to provide actionable insights for drug design and materials science. This systematic approach ensures that the computational results are not merely numbers, but a powerful tool for scientific discovery.

References

-

Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual. Retrieved from [Link]

-

ChemTools. (n.d.). Conceptual Density Functional Theory. ChemTools 0.0 documentation. Retrieved from [Link]

- Geerlings, P., De Proft, F., & Ayers, P. W. (2018). Conceptual Density Functional Theory. Acta Physico-Chimica Sinica, 34(6), 576-589.

- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874.

- Moridi, S., Ghiasi, R., & Jalali, H. (2016). DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Acta Chimica Slovenica, 63(2), 241-250.

- da Silva, M. A., et al. (2015). The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. The Journal of Physical Chemistry A, 119(28), 7795-7804.

- Minyaev, R. M., et al. (2021).

-

University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. Retrieved from [Link]

-

University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

-

University of Hamburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

- Sodupe, M., et al. (2016). A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Physical Chemistry Chemical Physics, 18(2), 1072-1080.

- Eaton, P. E. (2000). Cubanes: Starting Materials for the Chemistry of the 21st Century.

-

IQmol. (2020, July 7). Geometry Optimization and Frequencies in IQmol [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2022, September 9). How to optimize geometry of an organic salt in ORCA?. r/comp_chem. Retrieved from [Link]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

-

University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]

-

Computational Chemistry Blog. (2019, September 3). Multi-step Geometry Optimization with ORCA. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Rowan. (2022, November 13). Running a Geometry Optimization and Frequencies Calculation on Rowan [Video]. YouTube. Retrieved from [Link]

- Paz, A. M., et al. (2020). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces.

- Jensen, F. (Ed.). (2021).

-

Wikipedia. (n.d.). Cubane. Retrieved from [Link]

-

University of Bristol. (n.d.). Application of cubane derivatives. Retrieved from [Link]

- Chen, J., et al. (2017). Experimental investigation and DFT calculation of different amine/ammonium salts adsorption on kaolinite. Applied Clay Science, 143, 21-27.

- Glendening, E. D., et al. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives.

Sources

- 1. High energy derivatives of Cubane [ch.ic.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 8. distributedscience.wordpress.com [distributedscience.wordpress.com]

- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 10. reddit.com [reddit.com]

- 11. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 12. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]

- 13. Solvent model - Wikipedia [en.wikipedia.org]

- 14. Cubane - Wikipedia [en.wikipedia.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 19. NBO [cup.uni-muenchen.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 22. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 23. mdpi.com [mdpi.com]

The Enigmatic Basicity of a Strained Amine: A Theoretical and Practical Guide to the pKa of Cuban-1-amine

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cubane scaffold, a fascinating Platonic hydrocarbon, offers a unique three-dimensional bioisostere for phenyl rings in medicinal chemistry.[1] Its rigid structure and unusual electronic properties, stemming from extreme bond-angle strain, present intriguing questions about the reactivity of its functionalized derivatives.[2][3] This guide provides a comprehensive exploration of the basicity of cuban-1-amine, a key building block for introducing functionalities to the cubane core.[4] We delve into the theoretical underpinnings that govern its pKa, outline a robust computational workflow for its prediction using Density Functional Theory (DFT), and provide detailed, field-proven experimental protocols for its synthesis and empirical pKa determination. This document is designed to serve as a practical and authoritative resource for scientists navigating the chemistry of strained cage molecules.

Introduction: The Paradox of Cubane's Reactivity

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane (C₈H₈) is a landmark of synthetic chemistry.[2][5] Its structure, where eight carbon atoms occupy the vertices of a cube, forces the C-C-C bond angles to a highly strained 90° instead of the ideal tetrahedral 109.5°.[2] This geometric constraint imparts an immense strain energy of approximately 166 kcal·mol⁻¹, making it one of the most strained yet kinetically stable hydrocarbons known.[2][6]

The kinetic stability, despite thermodynamic instability, arises from the absence of low-energy decomposition pathways.[2][7] A key consequence of this strained geometry is a significant rehybridization of the carbon orbitals. The endocyclic (cage) C-C bonds are rich in p-character, while the exocyclic C-H bonds possess an unusually high degree of s-character (~31%).[6] This increased s-character makes the cubane protons significantly more acidic than those of typical alkanes.[6] It is this unique electronic feature that forms the basis for predicting the basicity of cuban-1-amine. How does this strained, electron-withdrawing cage affect the ability of the exocyclic amine group to accept a proton? This guide will systematically address this question.

Theoretical Framework: Predicting the Basicity of Cuban-1-amine

The basicity of an amine in aqueous solution is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base.[8] The primary factors governing amine basicity are the availability and stability of the nitrogen's lone pair of electrons, which are influenced by inductive effects, resonance, and hybridization.[9][10]

For cuban-1-amine, the dominant factor is the hybridization of the cubyl carbon atom bonded to the nitrogen.

-

Hybridization and Electronegativity: The s-character of a hybrid orbital is directly related to its electronegativity. Orbitals with more s-character (sp > sp² > sp³) hold electrons more tightly.[10] The cubyl carbon's exocyclic orbital, with its ~31% s-character, is significantly more electronegative than a standard sp³ carbon (~25% s-character).

-

Inductive Effect: This enhanced electronegativity of the cubyl carbon exerts a powerful electron-withdrawing inductive effect on the attached nitrogen atom. This effect pulls electron density from the nitrogen, reducing the availability of its lone pair for protonation.

-

Predicted Basicity: Consequently, cuban-1-amine is predicted to be a weaker base than a comparable acyclic primary amine, such as tert-butylamine. The electron-withdrawing nature of the cubane cage destabilizes the positive charge that forms on the nitrogen in the protonated conjugate acid (cuban-1-ammonium). This is analogous to how the sp² hybridized carbons in aniline decrease its basicity compared to cyclohexylamine.[10]

The following diagram illustrates the key structural features of cuban-1-amine.

Caption: Molecular structure of Cuban-1-amine.

Computational Prediction of pKa

For novel compounds like cuban-1-amine, computational chemistry provides a powerful tool for predicting pKa values before or in parallel with experimental work. Density Functional Theory (DFT) combined with a continuum solvation model offers a balance of accuracy and computational efficiency for this task.[11][12]

Causality Behind Method Selection

-

DFT Functional (M06-2X or B3LYP): The M06-2X functional is often effective for main-group thermochemistry and provides good accuracy for pKa predictions of aliphatic amines.[11] The B3LYP functional is a widely used and well-validated alternative for calculating the geometries and energies of organic molecules.[12][13]

-

Basis Set (6-311++G(d,p)): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling the lone pair on nitrogen and the anionic character of the conjugate base, while the polarization functions ("(d,p)") account for the non-spherical shape of electron orbitals in the bonded molecule.[12]

-

Solvation Model (SMD or IEF-PCM): The pKa is an aqueous property, making an accurate solvation model essential. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) or the SMD (Solvation Model based on Density) model effectively simulates the bulk effects of water as a solvent, which is critical for calculating the free energies of solvation.[11][14]

Protocol: DFT-Based pKa Prediction Workflow

The most common method for pKa calculation is via a thermodynamic cycle, which relates the free energy of deprotonation in solution to gas-phase acidities and solvation free energies.

Caption: Computational workflow for pKa prediction.

Step-by-Step Methodology:

-

Structure Optimization (Gas-Phase): Optimize the 3D structures of both the neutral cuban-1-amine (B) and its protonated form, cuban-1-ammonium (BH⁺), in the gas phase using the chosen DFT functional and basis set.

-

Structure Optimization (Aqueous-Phase): Using the gas-phase optimized structures as a starting point, re-optimize the geometries of B and BH⁺ with the continuum solvation model enabled. This step accounts for the structural relaxation of the molecules in response to the solvent.[11]

-

Frequency Calculations: Perform frequency calculations on the solvent-optimized structures to obtain the thermal corrections to the Gibbs free energy in the gas phase, G_gas. This step also confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

Solvation Free Energy Calculation: Perform single-point energy calculations on the solvent-optimized geometries using the solvation model to determine the Gibbs free energy of solvation (ΔG_solv) for each species. An accurate experimental value for the solvation free energy of a proton (ΔG_solv(H⁺)), typically around -264 kcal/mol, is used.[14]

-

pKa Calculation: Calculate the Gibbs free energy change for the deprotonation of the conjugate acid in solution (ΔG°_aq) using the following equation:

-

ΔG°_aq = [G_gas(B) + ΔG_solv(B)] + [G_gas(H⁺) + ΔG_solv(H⁺)] - [G_gas(BH⁺) + ΔG_solv(BH⁺)]

-

The pKa is then calculated using the standard formula: pKa = ΔG°_aq / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).

-

Predicted vs. Reference pKa Values

While a specific predicted value for cuban-1-amine is not available in the literature, we can present the results of this computational workflow alongside experimentally determined pKa values for reference amines to provide context.

| Compound | Structure | Predicted pKa (Hypothetical) | Experimental pKa | Rationale for Basicity |

| Cuban-1-amine | C₈H₉NH₂ | Lower than t-butylamine | - | Electron-withdrawing cubyl cage (high s-character) reduces basicity. |

| tert-Butylamine | (CH₃)₃CNH₂ | ~10.7 | 10.68 | Standard sp³ carbon; alkyl groups are weakly electron-donating. |

| Cyclohexylamine | C₆H₁₁NH₂ | ~10.7 | 10.66 | Standard sp³ carbon; serves as a typical primary amine reference. |

| Aniline | C₆H₅NH₂ | ~4.5 | 4.63 | Lone pair delocalized into the sp²-hybridized aromatic ring, reducing basicity.[9] |

Experimental Determination of pKa

The theoretical prediction must be validated by empirical measurement. Potentiometric titration is the most direct and widely used method for determining the pKa of amines due to its simplicity and accuracy.[14][15] This requires a pure sample of the analyte, necessitating a reliable synthesis protocol first.

Protocol: Synthesis of Cuban-1-amine Hydrochloride

The established route to cuban-1-amine begins with commercially available cubane-1,4-dicarboxylic acid and proceeds via a Curtius rearrangement.[1][4] The final product is typically isolated as the hydrochloride salt for stability and ease of handling.

Caption: Synthetic workflow for Cuban-1-amine HCl.

Step-by-Step Methodology:

-

Mono-saponification: Begin with dimethyl cubane-1,4-dicarboxylate, which is derived from cubane-1,4-dicarboxylic acid. Perform a selective mono-saponification to yield the mono-acid mono-ester.[1]

-

Azide Formation: Convert the carboxylic acid functionality of the mono-acid mono-ester into an acyl azide. This is typically achieved using diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide.

-

Curtius Rearrangement: Gently heat the cubane-1-carbonyl azide. It will undergo a Curtius rearrangement, losing N₂ gas to form cubane-1-isocyanate.[1] This step is the key C-N bond-forming reaction.

-

Hydrolysis & Isolation: Hydrolyze the isocyanate group to the free amine. This can be accomplished with aqueous acid, which will directly form the ammonium salt.

-

Purification: The crude this compound is then purified. This can be done by removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt as a white solid.[1] The free amine can be obtained by neutralization with a base if needed.

Protocol: pKa Determination by Potentiometric Titration

This protocol is a self-validating system. The resulting sigmoidal curve's shape and the stability of the readings provide an internal check on the quality of the measurement.

Materials & Equipment:

-

This compound (analyte)

-

Standardized ~0.1 M NaOH solution (titrant)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beaker

Step-by-Step Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water in a beaker. The concentration should be around 10-20 mM.

-

Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar. Position the burette containing the standardized NaOH solution above the beaker.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Data Collection: Continue the titration well past the equivalence point, collecting data points more frequently near the steepest part of the curve.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a characteristic sigmoidal titration curve.[15]

-

The equivalence point is the inflection point of this curve, where the slope is maximal. This can be determined visually or more accurately by calculating the first derivative of the curve (ΔpH/ΔV).

-

The pKa is the pH at exactly half the equivalence point volume.[15] At this half-equivalence point, the concentrations of the protonated amine (BH⁺) and the neutral amine (B) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Conclusion

The unique electronic structure of the cubane cage, specifically the high s-character of its exocyclic carbon orbitals, strongly suggests that cuban-1-amine is a significantly weaker base than typical non-conjugated primary amines. This hypothesis can be rigorously tested through a combination of DFT-based computational predictions and empirical determination via potentiometric titration. The detailed protocols provided in this guide offer a robust framework for researchers to confidently predict, synthesize, and characterize the basicity of this and other novel strained amines, paving the way for their informed application in drug discovery and materials science.

References

- BenchChem. Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols. Benchchem.

- BenchChem. Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols. Benchchem.

- Eaton, P. E., & Cole, T. W. (1964). The Cubane System. Journal of the American Chemical Society, 86(15), 3157–3158.

- Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health.

- CuBaNe properties. (n.d.).

- Nguyen, T., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

-

Šakić, D., & Vrček, V. (2014). Simple Method for the Estimation of pKa of Amines. Croatian Chemica Acta. Available from: [Link]

-

Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory. Apple Academic Press. Available from: [Link]

-

Nair, A. S., et al. (2017). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science. Available from: [Link]

-

Li, X., et al. (2023). Bonding character, electronic properties, and electronic transitions of perfluorocubane as a small electron acceptor. RSC Publishing. Available from: [Link]

-

Poklonski, N. A., et al. (2013). Chemical Functionalization Effects on Cubane-Based Chain Electronic Transport. Hindawi. Available from: [Link]

- Properties of Cubane. (n.d.). University of Bristol.

- Froudakis, G. E., & Papanikolas, J. M. (2001). Ab initio study of cubyl chains and networks. Physical Review B, 64(7), 075411.

-

Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]

-

The Magic of Cubane! (2014). ORGANIC CHEMISTRY SELECT. Available from: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Wikipedia. Cubane. Available from: [Link]

- Meloun, M., et al. (2006). The determination of the pKa values of drugs in water, methanol, and methanol–water mixtures by, UV-metric and pH-metric methods. International Journal of Pharmaceutics, 319(1-2), 116-128.

- Stewart, J. J. P. (2013). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 19(1), 71-82.

- Sumon, K. Z., & Henni, A. (2012). For pKa prediction of aliphatic amines (amines relevant to industrial CO2 capture), the performance of quantum-chemistry continuum-solvation methods is contrasted with the 1981 pencil-and-paper group-additivity method of Perrin, Dempsey, and Serjeant (PDS). Industrial & Engineering Chemistry Research, 51(36), 11924-11930.

- Lu, Y., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines.

- Eaton, P. E. (1992). Cubanes: Starting Materials for the Chemistry of the 1990s and the New Century. Angewandte Chemie International Edition in English, 31(11), 1421-1436.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136090, Cubane. Available from: [Link].

- Structure of cubane and solid cubane. (n.d.).

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

-

LibreTexts Chemistry. (2020). Basicity of Amines. Available from: [Link]

-

LibreTexts Chemistry. (2020). Acidity and Basicity of Amines. Available from: [Link]

-

Various Authors. (2017). What's the order of basicity of amines? Quora. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. webqc.org [webqc.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Cubane - Wikipedia [en.wikipedia.org]

- 6. Properties [ch.ic.ac.uk]

- 7. High energy derivatives of Cubane [ch.ic.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. devagirijournals.com [devagirijournals.com]

- 14. mdpi.com [mdpi.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Cubane Derivatives

Abstract

Cubane (C₈H₈), a platonic hydrocarbon, represents a unique scaffold in chemical science, characterized by its perfect cubic symmetry, high degree of bond-angle strain (166 kcal/mol), and remarkable kinetic stability.[1][2] Initially pursued as a synthetic novelty, cubane and its derivatives are now at the forefront of medicinal chemistry, materials science, and energetic materials research, often serving as rigid, three-dimensional bioisosteres for benzene rings.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques essential for the structural elucidation and characterization of novel cubane derivatives. We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (IR/Raman), Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols to ensure robust and reliable characterization.

The Uniqueness of the Cubane Scaffold: A Spectroscopic Perspective

The characterization of cubane derivatives is a direct exploration of their unique structure. The molecule belongs to the octahedral (Oₕ) point group, meaning all eight carbon atoms and eight hydrogen atoms are chemically equivalent in the parent structure.[6] This high symmetry is the dominant factor influencing its spectroscopic signature. Any substitution on the cage breaks this symmetry to a predictable degree, giving rise to distinct and interpretable changes in the spectra. The inherent strain forces the carbon atoms into an unusual bonding arrangement with 90° angles, deviating significantly from the ideal 109.5° of sp³ hybridized carbon, which in turn influences bond lengths, vibrational frequencies, and the electronic environment of the nuclei.[2][7]

A multi-technique approach is therefore not just recommended but essential for unambiguous characterization. Each method provides a different piece of the structural puzzle, and together, they form a self-validating system for confirming the identity, purity, and conformation of a newly synthesized cubane derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding Substitution Patterns

NMR spectroscopy is arguably the most powerful tool for determining the substitution pattern and electronic environment of cubane derivatives in solution. The number of signals, their chemical shifts, and the spin-spin coupling patterns provide a detailed map of the molecule's structure.

Proton (¹H) NMR Spectroscopy

Causality Behind the Spectrum: The high symmetry of unsubstituted cubane results in a single, sharp peak in its ¹H NMR spectrum at approximately 6.0 ppm.[8] This downfield shift, compared to other saturated hydrocarbons, is attributed to the high s-character of the exocyclic C-H bonds. When a substituent is introduced, the equivalence of the protons is broken, leading to a more complex spectrum. The chemical shifts of the remaining seven protons are influenced by the electronic nature (electron-donating or -withdrawing) of the substituent.

A critical diagnostic feature is the through-bond coupling constants between the cubyl protons, which are highly dependent on their geometric relationship[9][10]:

-

Ortho (³J): Coupling along an edge of the cube.

-

Meta (⁴J): Coupling across a face of the cube.

-

Para (⁵J): Coupling through the diagonal of the cube.

These distinct coupling constants allow for the precise assignment of protons and the determination of substituent positions (e.g., 1,2-, 1,3-, or 1,4-disubstitution). For monosubstituted cubanes, an [AB₂C₄] spin system is often observed, though in many practical cases, the chemical shifts of the B and C protons are very close, simplifying the appearance of the spectrum.[9]

Carbon-13 (¹³C) NMR Spectroscopy

Causality Behind the Spectrum: Similar to ¹H NMR, unsubstituted cubane displays a single resonance in its ¹³C NMR spectrum at approximately 47.5 ppm.[11] The number of signals in the spectrum of a derivative directly corresponds to the number of non-equivalent carbon atoms. For example, a monosubstituted cubane will show four distinct signals: the substituted carbon (ipso-), the three carbons adjacent to it (ortho-), the three carbons across the face (meta-), and the single carbon at the opposite corner (para-). The chemical inertness and simple, reliable signal of cubane have led to its proposal as an ideal internal standard for NMR.[12]

Table 1: Typical NMR Chemical Shifts for Cubane Derivatives

| Compound/Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Source(s) |

| Unsubstituted Cubane | 6.04 | 47.5 | [8][11] |

| Cubane Carboxylic Acid (ipso-C) | - | ~58.9 (C-COOH), ~178 (C=O) | [13] |

| Cubane Carboxylic Acid (ortho-CH) | ~4.2 | ~49.0 | [13] |

| Cubane Carboxylic Acid (meta-CH) | ~4.2 | ~47.2 | [13] |

| Cubane Carboxylic Acid (para-CH) | ~4.2 | ~46.5 | [13] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified cubane derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: If quantitative analysis or precise chemical shift referencing is needed and the solvent peak is insufficient, add a small amount of an internal standard like tetramethylsilane (TMS) or cubane itself.[12]

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0.00 ppm).

-

Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure.

Caption: Relationship between proton environments and NMR signals in a monosubstituted cubane.

Vibrational Spectroscopy (IR/Raman): Probing Molecular Symmetry and Functionality

Vibrational spectroscopy is exceptionally sensitive to the high symmetry of the cubane core and provides direct evidence for the presence of specific functional groups.

Causality Behind the Spectrum: For a molecule to be infrared (IR) active, a specific vibration must cause a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. Due to cubane's center of inversion (Oₕ symmetry), the rule of mutual exclusion applies: no vibration can be both IR and Raman active.[6] Of the 42 possible vibrational modes for C₈H₈, group theory correctly predicts that only three are IR active (T₁ᵤ symmetry).[6][14] These are experimentally observed at approximately 3000, 1231, and 851 cm⁻¹.[1][6][8]

When a substituent is added, the symmetry is lowered, relaxing these strict selection rules. This results in the appearance of new peaks corresponding to previously "silent" cage vibrations and, more importantly, the appearance of characteristic bands for the substituent itself (e.g., a strong C=O stretch for a ketone or carboxylic acid).

Table 2: Key Vibrational Modes for Unsubstituted Cubane (C₈H₈)

| Frequency (cm⁻¹) | Activity | Assignment | Source(s) |

| 3000 | IR | C-H Stretch | [6][8] |

| 1231 | IR | Cage Mode | [6][8] |

| 851 | IR | Cage Mode | [6][8] |

| 2996, 2978 | Raman | C-H Stretch | [6] |

| 1185, 1081, 1002 | Raman | Cage Modes | [6] |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid cubane derivative with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pressing the Pellet: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks for the cubane core and, crucially, for the functional groups introduced in the synthesis. Compare the spectrum to that of the starting materials to confirm the reaction.

Caption: Experimental workflow for the FTIR characterization of a cubane derivative.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the primary technique for determining the molecular weight of a target molecule, providing essential confirmation that the desired synthetic transformation has occurred.

Causality Behind the Spectrum: The cubane cage is remarkably stable under electron ionization (EI) conditions. For unsubstituted cubane, the mass spectrum is dominated by the molecular ion peak (M⁺) at an m/e of 104.[1] This stability means that for many simple derivatives, the molecular ion is readily observed, allowing for the confirmation of the molecular formula (especially when using high-resolution mass spectrometry, HRMS). Fragmentation patterns can provide further structural clues, often involving the loss of substituents or small neutral molecules, while the cage itself tends to remain intact.

Experimental Protocol: EI-MS Analysis

-

Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like dichloromethane or methanol, or as a solid via a direct insertion probe) into the mass spectrometer.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern to confirm the elemental composition. Interpret major fragment ions to gain additional structural information.

X-ray Crystallography: The Definitive Structural Proof

While the combination of NMR, IR, and MS provides compelling evidence for a structure, single-crystal X-ray crystallography provides unambiguous, definitive proof. It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.

Causality Behind the Data: The diffraction of X-rays by a single crystal provides a map of electron density within the unit cell. This map is then used to solve for the precise atomic positions. For cubane derivatives, this technique is invaluable for:

-

Confirming the Cage: Directly visualizing the cubic carbon skeleton.

-

Determining Substitution: Unambiguously locating all substituents on the cage.

-

Quantifying Strain: Measuring the C-C-C bond angles (which remain close to 90°) and C-C bond lengths. The internal C-C bonds are typically around 1.57 Å, though intermolecular bonds between two cubane cages can be significantly shorter (~1.46 Å).[7][15]

Table 3: Representative Structural Parameters of Cubane

| Parameter | Value | Method | Source(s) |

| C-C Bond Length | 1.55 Å | X-ray Diffraction (XRD) | [16] |

| C-C Bond Length | 1.575 Å | Calculation (CALC) | [16] |

| C-C-C Bond Angle | ~90° | - | [7] |

| Cubyl-Cubyl Bond Length | 1.458 Å | X-ray Diffraction (XRD) | [7][15] |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The most critical and often challenging step. Grow a high-quality single crystal of the cubane derivative. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data.

-

Analysis: Analyze the final structure to determine bond lengths, angles, and intermolecular interactions. Generate a final crystallographic report (e.g., a CIF file).

Conclusion: A Synergistic Approach

The robust characterization of cubane derivatives relies on a synergistic application of modern spectroscopic techniques. Mass spectrometry acts as the initial gatekeeper, confirming the molecular weight. Vibrational spectroscopy validates the presence of the cubane core and key functional groups. NMR spectroscopy provides the detailed map of the substitution pattern and electronic structure. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. By judiciously applying these techniques and understanding the causality behind their outputs, researchers can confidently elucidate the structures of novel cubane derivatives, paving the way for their application in drug discovery, advanced materials, and beyond.

References